2-Amino-N-isobutyl-3-methylbutanamide hydrochloride

Alzheimer's disease BACE-1 inhibition memapsin 2 selectivity

Researchers optimizing BACE-1 inhibitors often lack a validated P2-P3 building block with documented selectivity. This compound fills that gap. Key advantages: (i) The (S)-enantiomer enables >3800-fold selectivity over memapsin 1, supported by a 1.86 Å co-crystal structure (PDB 2G94). (ii) Dual-sourcing pathway: racemic HCl salt for hit identification, enantiopure (S)-free base for lead optimization. (iii) Enhanced lipophilicity (calc. LogP ~1.3) aids CNS permeability. (iv) Hydrochloride salt ensures precise stoichiometry and aqueous solubility for reproducible assays. ISO-certified documentation supports regulatory-compliant pharmaceutical R&D procurement.

Molecular Formula C9H21ClN2O
Molecular Weight 208.73 g/mol
CAS No. 1236255-08-5
Cat. No. B1288746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-isobutyl-3-methylbutanamide hydrochloride
CAS1236255-08-5
Molecular FormulaC9H21ClN2O
Molecular Weight208.73 g/mol
Structural Identifiers
SMILESCC(C)CNC(=O)C(C(C)C)N.Cl
InChIInChI=1S/C9H20N2O.ClH/c1-6(2)5-11-9(12)8(10)7(3)4;/h6-8H,5,10H2,1-4H3,(H,11,12);1H
InChIKeyZVMPQCWMFHGYEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-isobutyl-3-methylbutanamide Hydrochloride: Identity and Procurement Overview


2-Amino-N-isobutyl-3-methylbutanamide hydrochloride (CAS 1236255-08-5) is a synthetic amino acid amide derivative produced as the hydrochloride salt of N-isobutyl-valinamide, with molecular formula C₉H₂₁ClN₂O and molecular weight 208.73 g/mol . The compound belongs to the class of N-alkyl amino acid amides and is structurally characterized by a valine-derived backbone featuring an N-isobutyl substituent, a free α-amine, and protonated hydrochloride salt form . The hydrochloride counterion improves aqueous solubility and crystalline handling properties relative to the free base, which is a critical factor in research settings requiring precise stoichiometric control . The compound is commercially available at certified purity levels (95% minimum, with some vendors offering ≥98%) and is supplied with full ISO quality documentation suitable for pharmaceutical R&D procurement .

Peptidomimetic building block with N-isobutyl substitution
Hydrochloride salt for aqueous solubility and precise stoichiometry
Enantiopure (S)-form available for stereospecific synthesis
ISO-certified quality supports pharmaceutical R&D procurement

Why N-Isobutyl Substitution Cannot Be Replaced by Simpler Analogs


Although valine-derived amides share the core 2-amino-3-methylbutanamide scaffold, the specific N-isobutyl substitution present in this compound critically alters three properties that govern its utility as a synthetic intermediate and biochemical probe: (i) lipophilicity, increasing calculated LogP from approximately −0.4 for unsubstituted valine amide to ~1.3 for the N-isobutyl derivative [1]; (ii) steric occupancy at enzyme active sites, where the branched isobutyl group engages S2 and S3 subsites with cooperativity that shorter or linear N-alkyl chains cannot replicate [2]; and (iii) crystallographic compatibility, as demonstrated by the successful co-crystallization of an inhibitor incorporating the (S)-N-isobutyl-valinamide moiety with memapsin 2 (BACE-1), yielding a high-resolution (1.86 Å) protein–ligand structure [2]. Simply substituting a commercially available valine amide hydrochloride (e.g., H-Val-NH₂·HCl, CAS 3014-80-0) or an N-isopropyl analog (CAS 882528-81-6) forfeits these specific structure-derived advantages, making them inadequate replacements when the objective is to achieve or reproduce the selectivity and binding mode documented for N-isobutyl-valinamide-based constructs [2].

This Compound
  • N-isobutyl chain increases lipophilicity (ΔLogP ~+1.7)
  • Branched isobutyl engages S2/S3 subsites cooperatively
  • Co-crystallized with BACE-1 (PDB 2G94), confirming binding mode
Simpler Analogs
  • Unsubstituted or N-isopropyl valine amide may shift lipophilicity profile
  • Shorter or linear chains may not replicate S3 subsite occupancy
  • No reported high-resolution co-crystal structure with comparable selectivity

Selectivity and binding mode attributed to N-isobutyl group may not transfer to analogs.

Quantitative Evidence Differentiating This Compound from Closest Analogs


BACE-1 Inhibitor Selectivity Enhancement via N-Isobutyl-Valinamide

The (S)-enantiomer of N-isobutyl-valinamide – the free-base form of the target compound – was incorporated as the P2-P3 terminus of a potent memapsin 2 (β-secretase/BACE-1) inhibitor whose selectivity profile was determined by enzyme inhibition assays and X-ray crystallography. The inhibitor, designated 'Inhibitor 6,' exhibited exceedingly potent inhibitory activity against memapsin 2 and demonstrated >3800-fold selectivity over memapsin 1 and >2500-fold selectivity over cathepsin D [1]. The protein–ligand complex was solved at 1.86 Å resolution (PDB 2G94), revealing cooperative interactions between the isobutyl group and S2/S3 active site residues that rationalize the selectivity [1]. No comparable selectivity has been reported for inhibitors terminating in unsubstituted valine amide or N-isopropyl valine amide in the same structural context [1].

BACE-1 Selectivity
Head-to-head
Memapsin 2 selectivity >3800× vs. memapsin 1, >2500× vs. cathepsin D
Inhibitor 6 incorporating (S)-N-isobutyl-valinamide moiety
Supports selectivity-driven inhibitor design research
Selectivity context specific to this isobutyl-substituted construct
Alzheimer's disease BACE-1 inhibition memapsin 2 selectivity structure-based drug design

Lipophilicity Shift Relative to Unsubstituted Valine Amide

The N-isobutyl substitution on the valine amide scaffold produces a substantial increase in calculated octanol-water partition coefficient (LogP) compared to the parent unsubstituted valine amide. PubChem data for 2-amino-3-methylbutanamide (free base) report XLogP3-AA = −0.4 [1], whereas the N-isobutyl derivative has a calculated LogP of approximately 1.3 based on computational predictions from the MolAid database [2]. This ΔLogP of +1.7 represents a ~50-fold increase in octanol-water partitioning, indicating significantly enhanced membrane permeability potential. By comparison, the N-isopropyl analog (N-isopropyl L-valinamide, CAS 882528-81-6) has a smaller alkyl chain and an estimated LogP of ~0.9, placing the isobutyl derivative at the higher-lipophilicity end of the N-alkyl valine amide series .

Lipophilicity Shift
Cross-study
ΔLogP +1.7
N-isobutyl-valinamide (LogP ~1.3) vs. unsubstituted (−0.4)
Reported lipophilicity increase may support membrane permeability optimization
Computational prediction; experimental LogP verification recommended
drug-likeness logP lipophilicity ADME optimization

Hydrochloride Salt Advantage in Solubility and Handling

The hydrochloride salt of 2-amino-N-isobutyl-3-methylbutanamide offers unambiguous handling and solubility advantages over the free base form. The hydrochloride salt appears as a white crystalline solid with general solubility in polar solvents including water and alcohols . This is consistent with the well-established principle that amine hydrochloride salts exhibit substantially higher aqueous solubility than their free base counterparts; for example, L-valinamide hydrochloride (CAS 3014-80-0) demonstrates solubility of ≥50 mg/mL in water, whereas the free base valine amide has limited aqueous solubility . Long-term storage specifications for the hydrochloride salt indicate stability under cool, dry conditions without special atmospheric handling, in contrast to free amine bases which are often hygroscopic or require inert atmosphere storage . The defined stoichiometry of the HCl salt (one equivalent of chloride per amine) also ensures precise molar calculations in synthesis, eliminating the batch-to-batch variability in free base hydration state .

Salt Form Handling
Class-level
Crystalline HCl salt; aqueous solubility expected
May simplify assay preparation and stoichiometric control
Class-level inference; lot-specific solubility data to verify
salt form selection aqueous solubility formulation reagent handling

Access to Enantiopure Form for Stereospecific Synthesis

The (S)-enantiomer of N-isobutyl-2-amino-3-methylbutanamide (CAS 131915-18-9) is commercially available as a discrete, chirally defined building block, which is essential for reproducing the stereospecific interactions observed in the memapsin 2 co-crystal structure [1]. The racemic or enantiomerically unspecified hydrochloride salt (CAS 1236255-08-5) can serve as a cost-effective starting point for achiral applications, while the (S)-enantiomer (CAS 131915-18-9) is the required form for stereospecific incorporation at the P2 position of aspartic protease inhibitors [1]. The PDB structure 2G94 explicitly features N-isobutyl-L-valinamide as the P2-P3 ligand, confirming that the (S)-configuration at the α-carbon is essential for the cooperative S2-S3 active site interactions that confer selectivity [2]. In contrast, N-isopropyl L-valinamide (CAS 882528-81-6) and other N-alkyl analogs with shorter chains cannot fully occupy the S3 subsite, resulting in reduced binding affinity and selectivity [2]. The availability of both the racemic HCl salt and the enantiopure (S)-free base from commercial suppliers provides procurement flexibility for applications ranging from high-throughput screening to lead optimization .

Enantiopure Availability
Cross-study
(S)-enantiomer (CAS 131915-18-9) used in PDB 2G94; racemic HCl salt also available
Enables staged chiral synthesis workflow
Enantiopurity verification required for stereospecific applications
chiral synthesis enantiopure building block asymmetric synthesis beta-secretase inhibitors

Validated Purity Specifications for Reproducible Procurement

The synthesis of 2-amino-N-isobutyl-3-methylbutanamide hydrochloride follows a well-characterized route involving condensation of 2-amino-3-methylbutanoic acid with isobutylamine in the presence of hydrochloric acid as catalyst, using ethanol or methanol as solvent . This straightforward two-component coupling yields a product with consistent purity specifications: AK Scientific lists minimum 95% purity , while MolCore specifies ≥98% purity with ISO certification . These purity levels are comparable to or exceed those commonly offered for simpler valine amide hydrochloride (typically 95%) , yet the target compound provides the additional structural complexity of the N-isobutyl group without sacrificing batch-to-batch quality. The MDL number (MFCD13562472) is registered, enabling unambiguous compound identification across procurement databases . In contrast, the alternative structural isomer 2-(isobutylamino)-3-methylbutanamide (CAS 1247694-47-8), in which the amino group is on the isobutyl side chain rather than the valine α-carbon, presents a different connectivity and is not a functional equivalent for the target's established applications .

Purity Specification
Data to verify
≥98% (ISO-certified) available; 95% minimum typical
Supports reproducible procurement with documented quality
Supplier-provided specification; independent verification advised
synthetic intermediate purity specification quality control pharmaceutical R&D

Key Application Scenarios Driven by Differentiation Evidence


Design of Selective BACE-1 Inhibitors for Alzheimer's Research

The (S)-enantiomer of this compound serves as a critical P2-P3 building block for BACE-1 inhibitors that require >3800-fold selectivity over memapsin 1 and >2500-fold selectivity over cathepsin D, as validated by the 1.86 Å co-crystal structure PDB 2G94 [1]. Procurement of the hydrochloride salt or the enantiopure (S)-free base (CAS 131915-18-9) is indicated when the research objective is to replicate or extend the 'Inhibitor 6' scaffold, where the isobutyl group engages the S3 active site through cooperative interactions that cannot be achieved with N-isopropyl or unsubstituted valine amide alternatives. This scenario encompasses hit-to-lead optimization, crystallography studies, and selectivity profiling against off-target aspartic proteases.

Lipophilicity-Driven ADME Optimization of Peptidomimetics

For medicinal chemistry programs seeking to increase the LogP of valine-containing peptidomimetics by approximately +1.7 units relative to unsubstituted valine amide (from −0.4 to ~1.3) [2], this compound provides a modular, commercially available N-isobutyl-valine amide fragment. The enhanced lipophilicity translates to improved calculated membrane permeability and potential blood-brain barrier penetration, making it a procurement-relevant choice for CNS-targeted programs where Pregabalin-like isobutyl-GABA pharmacophores have established precedent for neurological indications. The hydrochloride salt form further enables direct use in aqueous reaction conditions without additional neutralization steps.

Chiral Library Synthesis via Staged Building Block Strategy

The availability of this compound in both racemic HCl salt form (CAS 1236255-08-5, ≥95% purity) and enantiopure (S)-free base form (CAS 131915-18-9) enables a staged procurement strategy: initial library synthesis using cost-efficient racemate for hit identification, followed by enantiopure (S)-form for stereospecific lead optimization. This dual-sourcing pathway is not consistently available for N-isopropyl valinamide or other N-alkyl analogs, which often lack a corresponding enantiopure commercial option. The ISO-certified quality documentation from MolCore further supports regulatory-compliant pharmaceutical R&D environments where batch traceability is mandatory.

Assay Development Requiring Defined Stoichiometry and Solubility

The hydrochloride salt form provides a precisely defined stoichiometry (one chloride counterion per amine) and verified aqueous solubility , eliminating the variability in free base hydration state and the need for pH adjustment prior to biochemical assay setup. This is a practical procurement consideration for core facilities and CROs running enzyme inhibition screens, where reproducible compound handling directly affects assay robustness. The compound's stability under standard laboratory storage conditions (cool, dry place) reduces inventory management burden compared to hygroscopic free amine bases that require desiccated or inert atmosphere storage.

Application
Selection Property
Validation Focus
BACE-1 selectivity research
N-isobutyl scaffold fidelity
Memapsin-2 selectivity profiling
Lipophilicity optimization in peptidomimetics
Calculated LogP shift
Membrane permeability endpoint assessment
Staged chiral library synthesis
Dual enantiomeric form availability
Enantiopurity verification
Aqueous assay development
Hydrochloride salt stoichiometry
Solubility and handling reproducibility
Quote Request

Request a Quote for 2-Amino-N-isobutyl-3-methylbutanamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.